molecular formula C19H14N2O2S B3077040 4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine CAS No. 1043874-94-7

4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine

Cat. No. B3077040
CAS RN: 1043874-94-7
M. Wt: 334.4 g/mol
InChI Key: SVWMVQDWOVQGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects and are known to exist in numerous natural and synthetic forms .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been discussed in several studies . For instance, one method involves the reaction of diacetyl ketene with enaminonitrile . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . The frontier molecular orbitals (FMOs) can also be investigated with theoretical calculations .


Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions . For instance, they can react with acid chlorides and terminal alkynes under Sonogashira conditions . They can also react with (hetero)aryl iodides and terminal alkynes in THF at room temperature under 1 atom of carbon monoxide in the presence of 2 eq. of triethylamine and catalytic amounts of [Pd (PPh)Cl] and CuI .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their structure and target. For instance, some pyrimidine derivatives have been found to inhibit the proliferation of cancer cells and decrease mitochondrial membrane potential, leading to apoptosis of cancer cells .

Future Directions

Future research could focus on further exploring the therapeutic potential of “4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine” and similar compounds. This could include investigating their potential as antiviral agents , optimizing their synthesis, and studying their mechanism of action in more detail. Additionally, more research is needed to fully understand their safety profile and potential hazards.

properties

IUPAC Name

4-(4-methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-22-14-7-9-15(10-8-14)23-19-17-16(11-12-24-17)20-18(21-19)13-5-3-2-4-6-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWMVQDWOVQGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine
Reactant of Route 2
4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine
Reactant of Route 3
4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine
Reactant of Route 4
4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine
Reactant of Route 6
4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.